molecular formula C22H21N3S B12463430 N,2,3-triphenylpyrazolidine-1-carbothioamide

N,2,3-triphenylpyrazolidine-1-carbothioamide

Katalognummer: B12463430
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: WYNCWEZEMJLRMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2,3-triphenylpyrazolidine-1-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrazolidine ring substituted with phenyl groups and a carbothioamide functional group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-triphenylpyrazolidine-1-carbothioamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization and introduction of the carbothioamide group. One common method involves the use of hydrazine hydrate and phenyl-substituted ketones in the presence of acetic acid as a catalyst . The reaction is carried out under reflux conditions, leading to the formation of the pyrazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,2,3-triphenylpyrazolidine-1-carbothioamide stands out due to its specific substitution pattern on the pyrazolidine ring, which imparts unique chemical reactivity and biological activity. Its ability to target specific molecular pathways, such as the PI3K/Akt/mTOR pathway, highlights its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C22H21N3S

Molekulargewicht

359.5 g/mol

IUPAC-Name

N,2,3-triphenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C22H21N3S/c26-22(23-19-12-6-2-7-13-19)24-17-16-21(18-10-4-1-5-11-18)25(24)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,26)

InChI-Schlüssel

WYNCWEZEMJLRMO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.